molecular formula C8H11NO B097646 (2,6-Dimethylpyridin-4-yl)methanol CAS No. 18088-01-2

(2,6-Dimethylpyridin-4-yl)methanol

Cat. No. B097646
Key on ui cas rn: 18088-01-2
M. Wt: 137.18 g/mol
InChI Key: DLDGHMPQNVTNRC-UHFFFAOYSA-N
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Patent
US08716470B2

Procedure details

(2,6-Dimethylpyridin-4-yl)methanol (457 mg) was mixed with DCE (8 ml), and thionyl chloride (0.6 ml) and DMF (19 mg) were added thereto, followed by stirring at room temperature for 1 hour. The reaction mixture was concentrated under reduced pressure to obtain 4-(chloromethyl)-2,6-dimethylpyridine hydrochloride (567 mg).
Quantity
457 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step One
Name
Quantity
19 mg
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([CH2:8]O)[CH:5]=[C:4]([CH3:10])[N:3]=1.[Cl:11]CCCl.S(Cl)([Cl:17])=O>CN(C=O)C>[ClH:11].[Cl:17][CH2:8][C:6]1[CH:7]=[C:2]([CH3:1])[N:3]=[C:4]([CH3:10])[CH:5]=1 |f:4.5|

Inputs

Step One
Name
Quantity
457 mg
Type
reactant
Smiles
CC1=NC(=CC(=C1)CO)C
Name
Quantity
8 mL
Type
reactant
Smiles
ClCCCl
Name
Quantity
0.6 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
19 mg
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Cl.ClCC1=CC(=NC(=C1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 567 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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